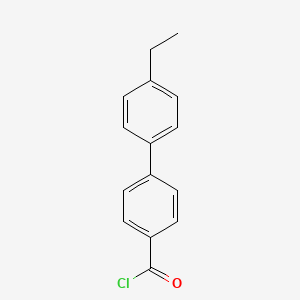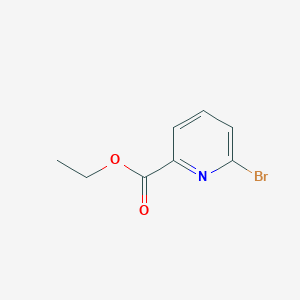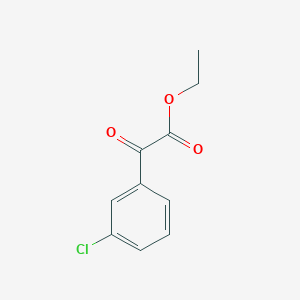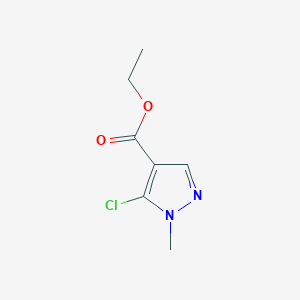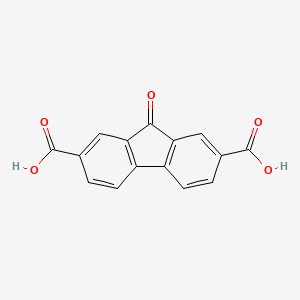
9-Oxo-9H-fluorene-2,7-dicarboxylic acid
概要
説明
9-Oxo-9H-fluorene-2,7-dicarboxylic acid is a chemical compound with the CAS number 792-26-7 . It is used to treat, ameliorate, or prevent bacterial infections .
Molecular Structure Analysis
The molecular formula of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid is C15H8O5 . The InChI code is 1S/C15H8O5/c16-13-11-5-7 (14 (17)18)1-3-9 (11)10-4-2-8 (15 (19)20)6-12 (10)13/h1-6H, (H,17,18) (H,19,20) . The molecular weight is 268.22 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Oxo-9H-fluorene-2,7-dicarboxylic acid include a molecular weight of 268.22 g/mol , a storage temperature at room temperature . More detailed properties such as density, boiling point, and melting point are not provided in the search results.科学的研究の応用
Organic Optoelectronics
9-Fluorenone-2,7-dicarboxylic acid is used in the field of organic optoelectronics . The compound’s unique structure and properties make it suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Synthesis of Polymer Semiconductors
This compound can be used for the synthesis of polymer semiconductors . These semiconductors are particularly useful in the production of flexible electronic devices.
Phosphor Materials for Solid State Lighting
The compound has been evaluated for its use as phosphor materials for solid state lighting . Inorganic-organic framework compounds containing 9-fluorenone-2,7-dicarboxylic acid and barium (BaFDC), cadmium (CdFDC), and manganese (MnFDC) have been synthesized for this purpose .
Chemical Synthesis
9-Fluorenone-2,7-dicarboxylic acid is used in various areas of chemical synthesis . Its unique structure makes it a valuable component in the synthesis of complex organic compounds.
Chromatography
The compound is used in chromatography, a laboratory technique for the separation of mixtures . Its unique properties make it useful in this field.
Analytical Research
9-Fluorenone-2,7-dicarboxylic acid is used in various areas of analytical research . Its unique properties make it a valuable tool in the analysis of complex chemical reactions and processes.
Safety and Hazards
9-Oxo-9H-fluorene-2,7-dicarboxylic acid is classified as an irritant . It is irritating to eyes, respiratory system, and skin . Safety precautions include wearing suitable gloves and eye/face protection. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
作用機序
Target of Action
It is known to be a supramolecular chemical with the ability to store energy .
Mode of Action
As a supramolecular chemical, it likely interacts with its targets to store energy .
Result of Action
Its role as an energy storage molecule suggests it may have significant effects on energy-dependent processes .
特性
IUPAC Name |
9-oxofluorene-2,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O5/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)13/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIFYVJZYNTBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374564 | |
| Record name | 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-9H-fluorene-2,7-dicarboxylic acid | |
CAS RN |
792-26-7 | |
| Record name | 9-Oxo-9H-fluorene-2,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 792-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does H2FDC contribute to the properties of metal-organic frameworks?
A1: H2FDC acts as an organic linker in MOFs, bridging metal ions to create a porous framework structure. [, , ] The rigid, planar structure of H2FDC influences the overall framework topology and porosity. [, , ] Additionally, H2FDC exhibits intrinsic luminescence, which can be transferred to and enhanced within the MOF structure, making these materials interesting for applications like solid-state lighting. [, , ]
Q2: How does the structure of H2FDC affect CO2 adsorption in MOFs?
A3: While H2FDC itself doesn't directly interact with CO2, its use as a building block in UiO-67 analogs leads to interesting CO2 adsorption properties. [] The presence of the fluorenone group in H2FDC, although not directly interacting with CO2, can influence the overall pore environment and CO2 affinity. [] Further functionalization of the H2FDC ligand with groups like sulfone can significantly enhance CO2 adsorption and selectivity over N2 and CH4 by creating favorable binding sites within the MOF pores. []
Q3: What computational studies have been conducted on H2FDC-based MOFs?
A4: Computational simulations have been employed to understand the CO2 adsorption mechanism in H2FDC-based MOFs. For example, simulations on a sulfone-functionalized H2FDC analogue (BUT-11) revealed that CO2 molecules preferentially locate near the sulfone groups within the MOF pores. [] This confirms the role of ligand functionalization in enhancing CO2 affinity. [] Such computational studies provide valuable insights into the structure-property relationships in these materials, guiding further development of efficient CO2 capture materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



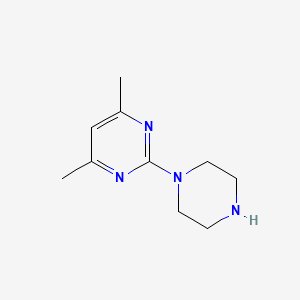
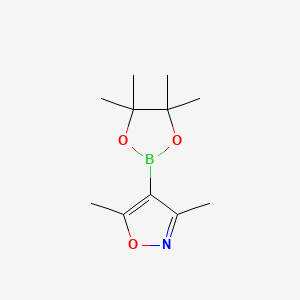
![2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302067.png)
![2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302068.png)
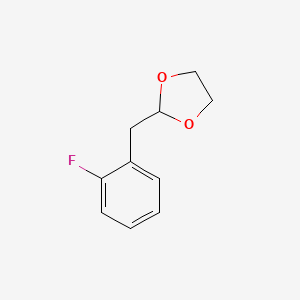
![2-[(4-Methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1302071.png)

